3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester
Description
3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C18H28BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Properties
IUPAC Name |
N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTVHMLFGVBRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., acids or bases) are typically employed.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which
Biological Activity
3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention for its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, which can lead to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H21BNO3
- Molecular Weight : 265.14 g/mol
This compound features a boronic acid functional group, which is crucial for its biological interactions.
The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to modulate enzyme activity and interfere with metabolic pathways. Specifically, the mechanism of action for 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid involves:
- Inhibition of Proteasomes : Similar to other boron-containing compounds, it may inhibit proteasomes, leading to the accumulation of regulatory proteins and subsequent cell cycle arrest in cancer cells.
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor against key bacterial targets.
Anticancer Properties
Research indicates that boronic acids exhibit significant anticancer activities. For instance, studies have shown that certain boronic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific IC50 values for related compounds suggest potential effectiveness in targeting various cancers:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Bortezomib | 7.05 | Proteasome Inhibition |
| Compound A | 6.74 | Cancer Cell Lines |
These findings highlight the potential of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid as a lead compound in cancer therapy.
Antimicrobial Activity
Boronic acids are also recognized for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The following table summarizes the antibacterial activity of related boron-containing compounds:
| Compound | Inhibitory Constant (Ki) | Activity |
|---|---|---|
| Compound B | 0.004 µM | Effective against resistant strains |
| Compound C | 0.008 µM | Effective against Gram-negative bacteria |
These results suggest that 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid could similarly possess antimicrobial properties.
Case Studies
Several studies have explored the biological activities of boronic acids and their derivatives:
- Anticancer Study : A study on a related compound demonstrated its ability to halt the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition.
- Antimicrobial Efficacy : Research indicated that certain boronic acid derivatives were effective against multidrug-resistant bacterial strains, showcasing their potential as new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
